4-(Ethylamino)-3-nitrobenzoic acid CAS 2788-74-1 properties
4-(Ethylamino)-3-nitrobenzoic acid CAS 2788-74-1 properties
An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1)
For the Modern Researcher and Drug Development Professional
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Ethylamino)-3-nitrobenzoic acid, CAS 2788-74-1. Eschewing a rigid template, this guide is structured to deliver field-proven insights and critical data in a logical, application-focused narrative. It is intended for professionals in chemical research and pharmaceutical development who require a deep, functional understanding of this versatile chemical intermediate.
Strategic Overview: A Multifaceted Building Block
4-(Ethylamino)-3-nitrobenzoic acid is an aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a secondary amine (ethylamino), and a nitro group. This specific arrangement, particularly the ortho nitro group relative to the amine and meta to the carboxylic acid, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and carboxyl groups significantly influences the aromatic ring's chemistry, while the amine and carboxyl moieties provide primary sites for synthetic modification.
Derivatives of nitrobenzoic acid are well-established as valuable precursors in the synthesis of complex heterocyclic compounds, many of which possess biological activity.[1] Therefore, understanding the properties of this specific molecule is crucial for its effective deployment in synthetic campaigns, particularly in the development of novel pharmaceutical agents and functional materials. Its identification as a potential impurity in active pharmaceutical ingredients, such as Bendamustine, further underscores the need for its precise characterization.[2]
Caption: Key aspects of 4-(Ethylamino)-3-nitrobenzoic acid for researchers.
Core Physicochemical & Structural Characteristics
Accurate characterization is the bedrock of reproducible science. The fundamental properties of 4-(Ethylamino)-3-nitrobenzoic acid have been compiled from various sources and are summarized below. These parameters are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 2788-74-1 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][5][6][7][8][9] |
| Molecular Weight | 210.19 g/mol | [3][5][6][7][8][9] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 239-240 °C | [3][6][10] |
| Boiling Point | 399.4 °C (at 760 mmHg) | [4][5] |
| Density | 1.403 g/cm³ (Predicted) | [4][10] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO).[2] Limited solubility in water is expected, with increased solubility in alkaline aqueous solutions due to salt formation. | |
| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)O)[O-] | [3][5][7][9] |
| InChI | InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | [6] |
Computational Data for In-Silico Modeling:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 92.47 Ų | [7] |
| LogP (Predicted) | 1.7248 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
Synthesis Protocol: Base-Catalyzed Ester Hydrolysis
A common and reliable method for preparing 4-(Ethylamino)-3-nitrobenzoic acid is through the hydrolysis of its corresponding ethyl ester. This procedure is a standard saponification reaction.
Causality Behind the Protocol:
-
Reactant Choice: Ethyl 4-ethylamino-3-nitrobenzoate is the direct precursor.
-
Reagent: Potassium Hydroxide (KOH) is a strong base used to catalyze the hydrolysis of the ester functional group. It attacks the electrophilic carbonyl carbon of the ester.
-
Solvent System: An aqueous ethanol mixture is employed. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the KOH.
-
Reaction Condition: Refluxing (heating the reaction to the solvent's boiling point) is used to increase the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe (e.g., 3 hours).[1]
-
Work-up: After the reaction, the mixture is typically acidified. This step is crucial to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid product to precipitate out of the solution, allowing for its isolation by filtration.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq).
-
Solvent & Reagent Addition: Add aqueous ethanol (e.g., a 1:1 mixture) to dissolve the starting material. Add a stoichiometric amount of Potassium Hydroxide (KOH, 1.0 eq).[1]
-
Heating: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add a mineral acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3).
-
Precipitation & Isolation: A solid precipitate of 4-(Ethylamino)-3-nitrobenzoic acid will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Caption: Workflow for the synthesis of 4-(Ethylamino)-3-nitrobenzoic acid.
Spectral & Crystallographic Insights
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons with splitting patterns dictated by their substitution, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will display signals for the two aliphatic carbons of the ethyl group, the aromatic carbons (with quaternary carbons showing lower intensity), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
FT-IR: The infrared spectrum should exhibit prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).
-
X-Ray Crystallography: A detailed crystal structure analysis has been performed on this molecule.[1] The study confirms an intramolecular hydrogen bond between the amine proton and an oxygen atom of the ortho-nitro group, which forms a stable six-membered ring motif (S(6)). The nitro group is slightly twisted out of the plane of the benzene ring. This structural information is invaluable for understanding its solid-state packing and intermolecular interactions.[1]
Safety, Handling, and Reactivity
As a nitro-aromatic compound and a potential skin sensitizer, proper handling of 4-(Ethylamino)-3-nitrobenzoic acid is imperative. The following guidance is synthesized from available safety data for this and structurally related compounds.
GHS Hazard Information:
-
Pictogram: Irritant (Exclamation Mark)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Self-Validating Laboratory Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][14][15]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[12][13] A lab coat is mandatory.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[12]
Reactivity Profile: The compound is generally stable under normal conditions.[16] Hazardous decomposition products under fire conditions can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][16]
Conclusion and Future Outlook
4-(Ethylamino)-3-nitrobenzoic acid is a chemical intermediate with well-defined physicochemical properties and established synthetic accessibility. Its primary value to the research and development community lies in its role as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct, synthetically active functional groups allows for a wide range of chemical transformations. Future applications will likely continue to leverage this reactivity for the creation of novel heterocyclic systems and as a crucial reference standard for impurity analysis in drug manufacturing. Adherence to stringent safety protocols is essential when handling this compound to mitigate risks of irritation and sensitization.
References
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Chemsrc. (n.d.). 4-(Ethylamino)-3-nitrobenzoic acid | CAS#:2788-74-1. Retrieved from [Link]
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ChemBK. (n.d.). CAS 2788-74-1. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-(Ethylamino)-3-nitrobenzoic acid. Retrieved from [Link]
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Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]
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Allmpus. (n.d.). Bendamustine Impurity 35. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
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Babu, M. S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. Retrieved from [Link]
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EUR-Lex. (2022). Consolidated TEXT: 32009R1223 — EN — 01.03.2022. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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